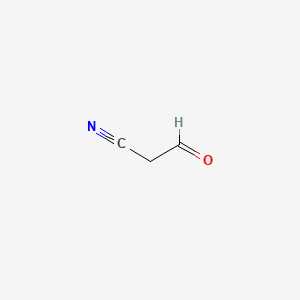
Ácido 4-(3-metil-5-oxo-4,5-dihidro-1H-pirazol-1-il)benzoico
Descripción general
Descripción
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, commonly referred to as MOPB, is an organic compound that has been studied extensively for its potential use in a variety of scientific applications. MOPB is a member of the pyrazolone family of compounds, which are known for their biological activity. MOPB is of particular interest due to its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, pain, and other physiological processes. This compound has been used in research to study the effects of COX-2 inhibition on various biological systems.
Aplicaciones Científicas De Investigación
Actividad hipoglucémica
Se ha encontrado que este compuesto tiene actividad hipoglucémica . Sigue un mecanismo basado en la respuesta a la sobrecarga de glucosa oral . Esto sugiere una posible aplicación en el tratamiento o manejo de la diabetes mellitus.
Actividad anticancerígena
Compuestos relacionados con el ácido 4-(3-metil-5-oxo-4,5-dihidro-1H-pirazol-1-il)benzoico se han estudiado por sus posibles propiedades anticancerígenas. Por ejemplo, derivados como el ácido 4-{4-[(1-bencil-1H-indol-3-il)metilen]-3-metil-5-oxo-4,5-dihidro-1H-pirazol-1-il}-benzoico mostraron una actividad anticancerígena significativa contra diversas líneas celulares cancerosas.
Propiedades antimicrobianas y antioxidantes
La síntesis de derivados como la 2-[2-(3-metil-5-oxo-4,5-dihidro-1H-pirazol-1-il)-2-oxoetil]-2H-1,4-benzoxazin-3(4H)-ona condujo a compuestos con notables actividades antimicrobianas y antioxidantes. Esto implica una posible aplicación en el desarrollo de agentes antimicrobianos y antioxidantes.
Propiedades antiinflamatorias
Los estudios han demostrado las propiedades antiinflamatorias de derivados como la 4-(3, 5-diaril sustituidos)-4,5-dihidro-1H-pirazol-1-il) bencenosulfonamida. Esto sugiere la posible aplicación de estos derivados en el desarrollo de fármacos antiinflamatorios.
Inhibición de la anhidrasa carbónica
Ciertos compuestos sintetizados en esta clase han mostrado inhibición de la anhidrasa carbónica, particularmente las isoenzimas hCA IX y XII. Estos hallazgos sugieren posibles aplicaciones en el desarrollo de agentes terapéuticos dirigidos a isoenzimas específicas de la anhidrasa carbónica, lo que podría ser relevante en diversas afecciones médicas.
Inhibición de la corrosión
Reactivo cromatográfico y espectroscópico
Este compuesto se utiliza como un reactivo cromatográfico y espectroscópico que se utiliza en el análisis de enlaces glucosídicos .
Síntesis de productos farmacéuticos y pesticidas
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGBBQWDGCXWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044963 | |
| Record name | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60875-16-3 | |
| Record name | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60875-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060875163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid identified as a potential hypoglycemic agent?
A1: This compound was identified through a computer-aided drug design approach leveraging Quantitative Structure Activity Relationship (QSAR) modeling and molecular connectivity studies. [] This method analyzes existing data on similar compounds to predict the biological activity of novel structures.
Q2: What is the proposed mechanism of action for the hypoglycemic effect of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid?
A2: Research suggests that this compound primarily influences glucose metabolism by enhancing the body's response to an oral glucose load. [] In preclinical studies, it demonstrated a significant reduction in blood glucose levels, reaching normal glycemia in a timeframe comparable to tolbutamide, a known hypoglycemic drug. []
Q3: Beyond its hypoglycemic activity, has 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid been investigated for other applications?
A3: Interestingly, researchers have employed 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid as a derivatizing agent in analytical chemistry. [] Specifically, it has been utilized in conjunction with High-Performance Liquid Chromatography (HPLC) to quantify D-ribose levels in urine samples, particularly in the context of studying type 2 diabetes. [] This application highlights the compound's versatility beyond its initial pharmacological potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)









